molecular formula C21H17N5O4 B12926962 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid

2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid

Cat. No.: B12926962
M. Wt: 403.4 g/mol
InChI Key: JVPREMNFIGBKTP-UHFFFAOYSA-N
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Description

2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid is a complex organic compound with the molecular formula C21H17N5O4. It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals .

Preparation Methods

The synthesis of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the purine derivative with acetic acid . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxycarbonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid include other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    Allopurinol: A purine analog used in the treatment of gout.

    6-Mercaptopurine: An antimetabolite used in cancer therapy.

What sets this compound apart is its unique benzhydryloxycarbonyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetic acid

InChI

InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-19-17(26)20(23-12-22-19)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29)

InChI Key

JVPREMNFIGBKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)O

Origin of Product

United States

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